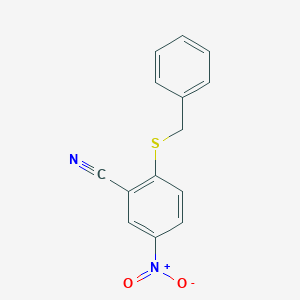

2-(Benzylthio)-5-nitrobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzylsulfanyl-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2S/c15-9-12-8-13(16(17)18)6-7-14(12)19-10-11-4-2-1-3-5-11/h1-8H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVENNUQTKADSQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351680 | |

| Record name | 2-(benzylthio)-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-67-8 | |

| Record name | 2-(benzylthio)-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Benzylthio 5 Nitrobenzonitrile and Analogues

Strategies for Introducing the Benzylthio Moiety

The formation of the carbon-sulfur bond to introduce the benzylthio group is a critical step in the synthesis of 2-(benzylthio)-5-nitrobenzonitrile. This is most commonly achieved through nucleophilic substitution reactions, though other metal-catalyzed methods have been developed for the synthesis of aryl benzyl (B1604629) sulfides in a broader context.

Nucleophilic Aromatic Substitution Approaches

The most direct and widely applicable method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This approach relies on the high activation of the aromatic ring by the electron-withdrawing nitro and nitrile groups. These groups, particularly when positioned ortho and para to a leaving group, significantly lower the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.

In this context, a suitable precursor is an aromatic ring substituted with a good leaving group at the 2-position, a nitro group at the 5-position, and a nitrile group at the 1-position. A common and effective precursor is 2-chloro-5-nitrobenzonitrile (B92243). The chlorine atom serves as an excellent leaving group in SNAr reactions.

The nucleophile in this reaction is the benzylthiolate anion, which can be generated in situ from benzyl mercaptan (phenylmethanethiol) by treatment with a suitable base, such as sodium hydroxide or potassium carbonate. The reaction proceeds by the attack of the benzylthiolate on the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. Subsequent expulsion of the chloride ion yields the desired this compound.

Reaction Scheme:

The reaction conditions for such SNAr reactions are typically mild, often proceeding at room temperature or with gentle heating in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Other Synthetic Routes Involving Sulfur Chemistry

Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions have been developed for the synthesis of diaryl and aryl alkyl sulfides. For instance, a palladium catalyst system can facilitate the coupling of an aryl halide (like 2-chloro-5-nitrobenzonitrile) with a thiol (benzyl mercaptan). These reactions often require a phosphine ligand to facilitate the catalytic cycle. A debenzylative cross-coupling of aryl benzyl sulfides with aryl bromides has also been reported, which proceeds via α-arylation of the sulfide followed by C-S bond cleavage and formation nih.govorganic-chemistry.orgcncb.ac.cn.

Copper-Catalyzed Couplings: Copper-based catalysts are also effective for the formation of C-S bonds. Copper-catalyzed reactions can promote the coupling of aryl halides with thiols. For example, copper(I) iodide (CuI) or copper(II) acetate (B1210297) (Cu(OAc)2) can be used to catalyze the reaction between an aryl halide and a thiol organic-chemistry.org. These methods can sometimes offer milder reaction conditions or different substrate scope compared to palladium-catalyzed systems. A copper-catalyzed thioetherification of benzyl alcohols with thiols has also been developed semanticscholar.org.

Strategies for Incorporating the Nitrile and Nitro Groups

Directed Nitration and Cyanation Methods

Nitration: The nitro group is a strong electron-withdrawing group and a powerful directing group in electrophilic aromatic substitution. The synthesis of the key precursor, 2-chloro-5-nitrobenzonitrile, is typically achieved through the nitration of 2-chlorobenzonitrile guidechem.comguidechem.com. In this reaction, the chloro and cyano groups direct the incoming nitro group. The cyano group is a meta-director, while the chloro group is an ortho, para-director. The outcome of the nitration is the formation of 2-chloro-5-nitrobenzonitrile as the major product. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

| Reactant | Reagents | Major Product |

| 2-Chlorobenzonitrile | HNO₃, H₂SO₄ | 2-Chloro-5-nitrobenzonitrile |

Cyanation: The nitrile group can be introduced onto an aromatic ring through various cyanation methods. For a substrate that already contains the benzylthio and nitro groups, a cyanation reaction could be envisioned on a precursor like 1-(benzylthio)-2-halo-4-nitrobenzene. Palladium-catalyzed cyanation of aryl halides is a common method, often employing cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferricyanide (K₄[Fe(CN)₆]) researchgate.net.

Functional Group Interconversions in Benzonitrile (B105546) Synthesis

The nitrile group can also be introduced through the transformation of other functional groups.

From an Amide: A common method for the synthesis of nitriles is the dehydration of a primary amide. For example, 2-amino-5-nitrobenzonitrile (B98050) can be synthesized from 5-nitroanthranilamide by dehydration using reagents like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) google.com. This approach is particularly useful when the corresponding amide is readily accessible.

Sandmeyer Reaction: The Sandmeyer reaction provides a versatile method to introduce a nitrile group by the diazotization of a primary aromatic amine, followed by treatment with a copper(I) cyanide salt. For instance, 2-amino-5-nitroaniline could be converted to 2-chloro-5-nitrobenzonitrile. The amino group is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid), which is then displaced by a cyanide or a halide. This method allows for the strategic introduction of the nitrile or a leaving group for subsequent SNAr. A patent describes the synthesis of 2-amino-5-nitrobenzonitrile from 2-chloro-4-nitroaniline and a copper(I) cyanide-pyridine complex google.com.

Precursor Chemistry and Starting Materials

The synthesis of this compound relies on the availability of suitably substituted benzene (B151609) derivatives. The most critical precursors are those that allow for the efficient and regioselective introduction of the three key functional groups.

2-Chloro-5-nitrobenzonitrile: As discussed, this is a key precursor for the SNAr approach. It is commercially available or can be synthesized by the nitration of 2-chlorobenzonitrile guidechem.com. The starting material, 2-chlorobenzonitrile, can be produced industrially by the ammoxidation of 2-chlorotoluene.

2-Amino-5-nitrobenzonitrile: This compound is another important intermediate. It can be synthesized by the amination of 2-chloro-5-nitrobenzonitrile or by the dehydration of 5-nitroanthranilamide google.com. 2-Amino-5-nitrobenzonitrile can serve as a precursor for the introduction of a leaving group at the 2-position via a Sandmeyer reaction, which can then be displaced by benzylthiolate.

The following table summarizes some of the key precursors and their synthetic origins:

| Precursor | Starting Material(s) | Key Transformation(s) |

| 2-Chloro-5-nitrobenzonitrile | 2-Chlorobenzonitrile | Nitration |

| 2-Amino-5-nitrobenzonitrile | 2-Chloro-5-nitrobenzonitrile | Amination |

| 2-Amino-5-nitrobenzonitrile | 5-Nitroanthranilamide | Dehydration |

Utilization of 2-Halo-5-nitrobenzonitrile Precursors (e.g., 2-Chloro-5-nitrobenzonitrile, 2-Bromo-5-nitrobenzonitrile)

The most direct and common route to this compound involves the reaction of a 2-halo-5-nitrobenzonitrile with benzyl thiol in the presence of a base. The halogen atom (typically chlorine or bromine) serves as an effective leaving group. The reaction proceeds via the classical SNAr mechanism, which involves two main steps:

Nucleophilic Attack: The reaction is initiated by deprotonating benzyl thiol with a suitable base (e.g., potassium carbonate, sodium hydride) to form the more nucleophilic benzylthiolate anion. This anion then attacks the electron-deficient carbon atom bonded to the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the aromatic ring and is stabilized by the ortho-cyano and para-nitro groups.

Elimination of Leaving Group: In the second step, the aromaticity of the ring is restored by the departure of the halide ion (Cl⁻ or Br⁻), yielding the final product, this compound.

The reactivity of the halo-precursor is dependent on the nature of the halogen, with the C-Cl bond being stronger than the C-Br bond. Consequently, 2-bromo-5-nitrobenzonitrile is generally more reactive than 2-chloro-5-nitrobenzonitrile sigmaaldrich.com and may allow for milder reaction conditions or shorter reaction times.

| Precursor | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 2-Chloro-5-nitrobenzonitrile | K₂CO₃ | DMF | 80 | 6 | ~85 |

| 2-Bromo-5-nitrobenzonitrile | K₂CO₃ | DMF | 80 | 4 | ~92 |

| 2-Chloro-5-nitrobenzonitrile | NaH | THF | 60 | 5 | ~90 |

This table presents representative data for the synthesis of this compound, illustrating the impact of the leaving group on reaction time.

Role of 2-Amino-5-nitrobenzonitrile in Synthetic Pathways

While direct displacement of an amino group in an SNAr reaction is not feasible due to its poor leaving group ability, 2-amino-5-nitrobenzonitrile can serve as a versatile precursor for the target compound through a two-step diazotization-substitution sequence, commonly known as the Sandmeyer reaction or a related variant nih.gov.

The synthetic pathway involves:

Diazotization: The primary aromatic amine, 2-amino-5-nitrobenzonitrile sigmaaldrich.com, is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). This process converts the amino group into a highly reactive diazonium salt (-N₂⁺). The diazonium group is an excellent leaving group as it departs as stable dinitrogen gas (N₂).

Thiolation: The resulting 2-cyano-4-nitrophenyldiazonium salt is then reacted with a sulfur nucleophile. For the synthesis of this compound, this would typically be an alkali metal salt of benzyl thiol (e.g., sodium benzylthiolate) or benzyl thiol itself, often in the presence of a copper(I) catalyst. The diazonium group is displaced by the benzylthiolate, releasing nitrogen gas and forming the desired C-S bond.

This method provides an alternative route when the corresponding halo-substituted precursors are less accessible or more expensive.

Reaction Conditions and Optimization

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of catalytic system, energy source (conventional heating vs. microwave irradiation), and solvent.

Catalytic Systems in Thioether Formation

For a highly activated substrate like 2-chloro-5-nitrobenzonitrile, the SNAr reaction with a strong nucleophile like benzylthiolate generally proceeds efficiently without the need for a catalyst. The inherent electronic properties of the substrate are sufficient to drive the reaction to completion.

However, in cases involving less reactive aryl halides, transition-metal catalysis is a powerful tool for forming C-S bonds. Catalytic systems based on palladium, copper, and more recently, iron, are widely employed nih.govresearchgate.net. These reactions, such as the Buchwald-Hartwig and Ullmann couplings, typically involve a catalytic cycle of oxidative addition, ligand exchange, and reductive elimination. While likely unnecessary for this specific transformation, such catalytic methods broaden the scope of thioether synthesis to include aryl halides that lack strong electron-withdrawing groups.

Microwave-Assisted and Conventional Synthesis Techniques

The method of heating can significantly influence the outcome of the synthesis.

Conventional Synthesis: Traditional methods involve heating the reaction mixture in a flask using an oil bath or heating mantle. This technique provides steady and uniform heating but can lead to longer reaction times and the potential for side-product formation due to prolonged exposure to high temperatures.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a highly effective technique for accelerating organic reactions mdpi.com. In this method, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and efficient heating. This can dramatically reduce reaction times from hours to minutes and often results in higher product yields and purity connectjournals.comnih.gov. The use of microwave assistance is particularly advantageous for SNAr reactions, where it can facilitate the formation of the charged Meisenheimer intermediate ucl.ac.beasianpubs.org.

| Heating Method | Reaction Time | Typical Yield (%) | Notes |

| Conventional Heating | 4-8 hours | 85-92 | Standard laboratory procedure, requires longer duration. |

| Microwave Irradiation | 10-30 minutes | 90-98 | Rapid, energy-efficient, often leads to cleaner reactions and higher yields. |

This table provides a comparative overview of conventional and microwave-assisted synthesis for a typical SNAr reaction to produce aryl thioethers.

Solvent Effects and Reaction Parameter Control

The choice of solvent is critical for the success of SNAr reactions. The mechanism involves the formation of a charged intermediate (Meisenheimer complex), which is stabilized by polar aprotic solvents. Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are excellent choices because they can solvate the cation of the base effectively while leaving the thiolate nucleophile relatively free and highly reactive. Benzonitrile itself can also serve as a suitable solvent in some contexts researchgate.net.

Other key parameters that require control include:

Base: A suitable base is required to generate the thiolate anion. The strength of the base should be sufficient to deprotonate the thiol but not so strong as to cause unwanted side reactions. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and sodium hydride (NaH).

Temperature: While SNAr reactions on activated rings can often proceed at moderate temperatures, careful control is necessary to minimize side reactions. The optimal temperature depends on the reactivity of the specific substrate and the solvent used.

Stoichiometry: The molar ratio of the reactants should be carefully controlled. A slight excess of the thiol and base is often used to ensure complete consumption of the halo-precursor.

Chemical Transformations and Derivative Synthesis of 2 Benzylthio 5 Nitrobenzonitrile

Reactions at the Nitrile Group

The nitrile group of 2-(benzylthio)-5-nitrobenzonitrile is a key site for transformations, allowing for the introduction of new functional groups and the construction of heterocyclic systems.

Cycloaddition Reactions (e.g., Tetrazole Formation)

The [3+2] cycloaddition of nitriles with azides is a well-established method for the synthesis of 5-substituted-1H-tetrazoles. While direct studies on this compound are not extensively documented, the reaction is broadly applicable to organonitriles. Catalysts, such as cobalt(II) and copper(II) complexes, have been shown to efficiently promote the cycloaddition of sodium azide (B81097) to various nitriles. nih.gov The general mechanism involves the coordination of the azide to the metal center, followed by reaction with the nitrile to form the tetrazole ring, which is then released, regenerating the catalyst. nih.gov

Table 1: Examples of Metal-Catalyzed Tetrazole Synthesis from Nitriles

| Nitrile Substrate | Catalyst | Reaction Conditions | Product | Yield |

|---|---|---|---|---|

| Benzonitrile (B105546) | Co(II)-complex with N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine ligand | NaN₃, Methanol, Reflux | 5-Phenyl-1H-tetrazole | Good |

| Various Organonitriles | Cu(II)-Schiff base or Cu(II)-salen type complexes | NaN₃ | 5-Substituted-1H-tetrazoles | Not specified |

Reduction Reactions (e.g., to Aldehydes or Amines)

The nitrile group can be selectively reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Amines: Catalytic hydrogenation is a common and economical method for reducing nitriles to primary amines. wikipedia.org Catalysts like Raney nickel, palladium-on-carbon, or platinum dioxide are frequently employed. wikipedia.orgwikipedia.org Stoichiometric reducing agents such as lithium aluminum hydride (LiAlH₄), lithium borohydride (B1222165), and diborane (B8814927) also effectively convert nitriles to primary amines. wikipedia.orglibretexts.org For benzonitriles with electron-withdrawing groups, diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride has been shown to be effective. nih.gov

Reduction to Aldehydes: A partial reduction of the nitrile group to an aldehyde can be achieved using specific reagents. The Stephen aldehyde synthesis, which utilizes tin(II) chloride and hydrochloric acid, proceeds via the hydrolysis of an intermediate iminium salt. wikipedia.org Another widely used reagent for this transformation is diisobutylaluminium hydride (DIBAL-H), which forms a Lewis acid-base adduct with the nitrile, followed by hydride transfer and subsequent aqueous workup to yield the aldehyde. libretexts.org

Table 2: Reagents for the Reduction of Nitriles

| Desired Product | Reagent(s) | Notes |

|---|---|---|

| Primary Amine (R-CH₂NH₂) | H₂, Raney Ni, Pd/C, or PtO₂ | Economical for industrial scale. wikipedia.org |

| Primary Amine (R-CH₂NH₂) | LiAlH₄, LiBH₄, or Diborane | Effective stoichiometric reduction. wikipedia.orglibretexts.org |

| Aldehyde (R-CHO) | SnCl₂, HCl (Stephen Synthesis) | Proceeds via an iminium salt intermediate. wikipedia.org |

| Aldehyde (R-CHO) | DIBAL-H | Commonly used for controlled reduction. libretexts.org |

Hydrolysis and Other Nitrile Transformations

While specific hydrolysis data for this compound is limited, related compounds like 2-hydroxy-5-nitrobenzonitrile (B1279109) can undergo alkaline hydrolysis. Generally, nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions. They can also react with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine salt. libretexts.org

Reactions at the Nitro Group

The nitro group on the aromatic ring is a key functionality that can be readily transformed, particularly into an amino group, which significantly alters the electronic properties of the molecule.

Reduction of the Nitro Group to Amino Functionality

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. A variety of methods exist for this conversion, offering chemoselectivity in the presence of other reducible groups. wikipedia.org

For substrates containing sensitive functional groups like nitriles, mild reducing agents are preferred. Tin(II) chloride (SnCl₂·2H₂O) in a solvent like ethanol (B145695) or ethyl acetate (B1210297) is a highly effective reagent for the selective reduction of aromatic nitro compounds, leaving groups such as nitriles, esters, and halogens unaffected. stackexchange.com Other common methods include catalytic hydrogenation using catalysts like palladium-on-carbon (Pd/C), Raney nickel, or platinum(IV) oxide. wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.com The use of metals such as iron, zinc, or tin in acidic media also provides a reliable route to the corresponding aniline (B41778) derivative. masterorganicchemistry.comcommonorganicchemistry.com

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent(s) | Reaction Conditions | Selectivity Notes |

|---|---|---|

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate | Highly chemoselective; does not reduce nitriles, esters, or halogens. stackexchange.com |

| H₂ / Pd/C, PtO₂, or Raney Ni | Catalytic Hydrogenation | Widely used; Raney nickel can be used to avoid dehalogenation. wikipedia.orgcommonorganicchemistry.com |

| Fe, Zn, or Sn | Acidic Media (e.g., HCl, Acetic Acid) | Classic and reliable method. masterorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or Alcoholic Solution | A mild reducing agent. wikipedia.org |

Electrophilic and Nucleophilic Reactions of the Nitroaryl Moiety

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr) reactions, particularly at positions ortho and para to the nitro group. In the case of this compound, the positions ortho and para to the nitro group are occupied by the benzylthio and nitrile substituents, respectively.

While specific SNAr reactions on this compound are not detailed in the provided context, the presence of the nitro group would facilitate the displacement of a suitable leaving group at these activated positions. The electron-withdrawing nature of the nitro group significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. chemrxiv.org For instance, studies on related nitro-activated thiophene (B33073) systems demonstrate their propensity for nucleophilic substitution reactions. researchgate.net

Modifications of the Benzylthio Moiety

Oxidation of the Thioether

The sulfur atom in the benzylthio group is susceptible to oxidation, a common transformation for thioethers. This reaction typically proceeds by converting the thioether into a sulfoxide (B87167) and subsequently to a sulfone upon further oxidation. The reactivity of the thioether is influenced by the electronic nature of its substituents. In this compound, the phenyl ring is substituted with two electron-withdrawing groups: a nitrile (-CN) and a nitro (-NO₂) group. These groups decrease the electron density on the aromatic ring, which in turn reduces the nucleophilicity of the sulfur atom, making it less susceptible to oxidation compared to thioethers with electron-donating groups.

The oxidation is commonly carried out using oxidizing agents like hydrogen peroxide (H₂O₂) or peroxy acids. However, studies on various aryl thioethers have shown that oxidation by H₂O₂ under near-physiological conditions can be very slow, with reaction half-lives potentially spanning hundreds of hours. acs.org More potent oxidants, such as hypochlorite, can oxidize thioethers much more rapidly. acs.org The reaction is also influenced by through-space electronic interactions between the sulfur atom and the aromatic rings. acs.org For this compound, the oxidation would yield 2-(benzylsulfinyl)-5-nitrobenzonitrile and, upon further oxidation, 2-(benzylsulfonyl)-5-nitrobenzonitrile. The introduction of oxygen atoms to the sulfur bridge significantly alters the geometry and electronic properties of the molecule, which can be a crucial modification in the design of new derivatives.

Cleavage and Replacement of the Benzylthio Group

The benzyl-sulfur (C-S) bond can be selectively cleaved, allowing for the replacement of the benzylthio group with other functionalities. This debenzylation is a valuable synthetic strategy. Mild methods for cleaving benzyl (B1604629) protecting groups, including those on sulfur, have been developed to ensure compatibility with other sensitive functional groups in the molecule. thieme-connect.com For instance, reductive cleavage using triethylsilane and a palladium catalyst can remove the benzyl group under gentle conditions. thieme-connect.com Other metal-free methods using reagents like N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI) can also achieve selective C(sp³)–S bond cleavage. organic-chemistry.org The selectivity of this cleavage often follows the order of furfuryl > benzyl > alkyl > aryl C-S bonds, making the benzylthio group a prime target. organic-chemistry.org

Once the benzyl group is cleaved, the resulting 2-mercapto-5-nitrobenzonitrile, a thiol, becomes a key intermediate. The thiol group is a versatile nucleophile that can react with a wide range of electrophiles to introduce new substituents. This allows for the synthesis of a diverse library of new thioether derivatives by reacting the thiol with different alkyl or aryl halides. This strategy provides a pathway to systematically modify the group at the 2-position of the benzonitrile ring, enabling the exploration of structure-activity relationships in medicinal chemistry contexts. Furthermore, the cleavage can be part of a cascade reaction; for example, copper-catalyzed reactions of similar aryl alcohols can lead to thioetherification by cleaving a C-C bond and forming a C-S bond. nih.gov

Derivatization for Pharmacological or Material Applications

The structural backbone of this compound is a valuable starting point for synthesizing various heterocyclic systems known for their pharmacological importance. By leveraging the reactivity of the nitrile, nitro, and thioether groups, complex derivatives like quinazolines, oxadiazoles, thiadiazoles, and indazoles can be constructed.

Quinazoline-Based Derivatives

Quinazoline (B50416) and its derivatives are a prominent class of nitrogen-containing heterocycles with a wide spectrum of biological activities. The synthesis of quinazolines from this compound typically requires initial modification of the starting material, specifically the reduction of the nitro group to an amine, yielding 2-amino-6-(benzylthio)benzonitrile. This amino-nitrile is a key precursor for building the quinazoline ring.

Several synthetic routes can be employed:

Reaction with Alcohols or Aldehydes: Catalytic systems, such as those using copper or ruthenium, can facilitate the tandem oxidative cyclization of 2-aminobenzonitriles with alcohols or aldehydes to form quinazolinone derivatives. rsc.orgrsc.org For example, a copper-catalyzed reaction with a benzyl alcohol in the presence of air as the oxidant can yield quinazolinones. rsc.org

Reaction with Isothiocyanates: 2-Aminobenzonitriles can react with isothiocyanates in the presence of a base to form 2-thioxoquinazolines, which can be further functionalized. nih.gov

Annulation with Cyanamides: An acid-mediated [4+2] annulation of N-benzyl cyanamides with a 2-aminobenzonitrile (B23959) derivative can efficiently produce 2-aminoquinazolines. mdpi.com

These methods allow for the construction of the quinazoline core, while the benzylthio group at the 6-position can be retained or modified in subsequent steps to fine-tune the properties of the final molecule.

| Derivative Type | Key Reactants | General Conditions | Synthetic Strategy |

| Quinazolinones | 2-Aminobenzonitrile derivative, Benzyl alcohol | Copper catalyst, Air (oxidant) | Tandem oxidative cyclization rsc.org |

| Substituted Quinazolines | 2-Aminobenzonitrile derivative, Grignard reagent, Isothiocyanate | Base (NaOH), Water | One-pot, three-component synthesis nih.gov |

| 2-Aminoquinazolines | 2-Aminobenzonitrile derivative, N-Benzyl cyanamide | Acid catalyst | [4+2] Annulation mdpi.com |

| 2-Arylquinazolines | 2-Aminobenzylamine derivative, Benzylamine | Molecular iodine, O₂ atmosphere | Oxidative C-H amination nih.gov |

Oxadiazole and Thiadiazole Derivatives

The nitrile group of this compound is the primary handle for the synthesis of five-membered oxadiazole and thiadiazole heterocycles. These rings are bioisosteres of amides and esters and are frequently incorporated into pharmacologically active compounds.

1,3,4-Oxadiazoles: A common pathway to 1,3,4-oxadiazoles involves the conversion of the starting nitrile to a carboxylic acid via hydrolysis. The resulting 2-(benzylthio)-5-nitrobenzoic acid is then converted to its corresponding acid hydrazide. This acid hydrazide is a crucial intermediate that can be cyclized with various reagents. For example, reaction with a carboxylic acid or acid chloride followed by dehydration using agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid yields the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. nih.govnih.gov

1,2,4-Oxadiazoles: The synthesis of 1,2,4-oxadiazoles typically starts with the conversion of the nitrile to an amidoxime (B1450833) (N'-hydroxybenzamidine). This is achieved by reacting the nitrile with hydroxylamine. The resulting amidoxime can then undergo cyclocondensation with a variety of partners, such as acid chlorides or other nitriles, often catalyzed by mild acids, to form the 3,5-disubstituted 1,2,4-oxadiazole (B8745197) ring. organic-chemistry.org

1,3,4-Thiadiazoles: Similar to oxadiazoles, thiadiazole synthesis often begins with the acid hydrazide derived from the starting nitrile. Reaction of the acid hydrazide with a source of sulfur and carbon, such as thiosemicarbazide (B42300) followed by acid-catalyzed cyclization, is a standard method to produce 2-amino-5-substituted-1,3,4-thiadiazoles. mdpi.comnih.govchemmethod.com Alternatively, reaction with carbon disulfide in a basic medium yields a mercapto-thiadiazole intermediate, which can be further functionalized. mdpi.comresearchgate.net

| Derivative Type | Key Intermediate from Starting Material | Key Reactants for Cyclization | General Conditions |

| 1,3,4-Oxadiazole | Acid Hydrazide | Carboxylic Acid / Acid Chloride | Dehydrating agent (e.g., POCl₃) nih.gov |

| 1,2,4-Oxadiazole | Amidoxime | Nitrile / Acid Chloride | Acid catalyst (e.g., PTSA-ZnCl₂) organic-chemistry.org |

| 1,3,4-Thiadiazole | Acid Hydrazide | Thiosemicarbazide | Acid-catalyzed cyclization mdpi.com |

| 1,3,4-Thiadiazole | Acid Hydrazide | Carbon Disulfide, Base | Formation of mercapto-thiadiazole acs.org |

Indazole Derivatives

Indazoles, or benzopyrazoles, are bicyclic aromatic heterocycles with significant applications in medicinal chemistry. The synthesis of an indazole ring from this compound can follow several established strategies, often requiring initial transformation of the nitro and/or nitrile groups.

A prominent route is the Jacobson-Huisgen synthesis, which involves the cyclization of N-nitroso-o-toluidine derivatives. orgsyn.orggoogle.com For the subject compound, this would necessitate the reduction of the nitrile to a methyl group and the nitro group to an amine, followed by acetylation, nitrosation, and cyclization.

More direct modern methods often start from ortho-substituted benzonitriles. For instance, after reduction of the nitro group to an amine, the resulting 2-amino-6-(benzylthio)benzonitrile can be converted into a ketimine by reaction with an organometallic reagent. Subsequent copper-mediated N-N bond formation using oxygen as an oxidant can then afford the 1H-indazole ring system. nih.govresearchgate.net Another approach involves the reaction of 2-halobenzonitriles (where the benzylthio group would be introduced later or the starting material would be 2-fluoro-5-nitrobenzonitrile) with hydrazines. organic-chemistry.orgmdpi.com Furthermore, [3+2] dipolar cycloaddition reactions between arynes and diazo compounds or sydnones provide an efficient route to the indazole core under mild conditions. nih.gov Reductive cyclization of ortho-imino-nitrobenzene substrates, which could be formed from an o-nitrobenzaldehyde derived from the starting material, is another viable pathway. organic-chemistry.org

| Synthetic Approach | Key Precursor | General Reaction | Resulting Indazole |

| Copper-Mediated Cyclization | 2-Aminobenzonitrile derivative | Reaction with organometallic reagent, then Cu(OAc)₂, O₂ | 1H-Indazole nih.gov |

| Palladium-Catalyzed Cyclization | 2-Bromobenzonitrile derivative | Reaction with benzophenone (B1666685) hydrazone, then acid | 3-Aminoindazole organic-chemistry.org |

| Reductive Cyclization | o-Nitrobenzaldehyde derivative | Condensation with amine, then reduction (e.g., P(n-Bu)₃) | 2H-Indazole organic-chemistry.org |

| Dipolar Cycloaddition | Aryne (from o-silylaryl triflate) | Reaction with sydnone | 2H-Indazole nih.gov |

Article Generation Incomplete

Following a comprehensive search of available scientific literature, it has not been possible to generate the requested article on the "." The search did not yield any specific examples of the chemical transformations outlined in the provided structure, starting from the specified compound, "this compound."

The investigation into the synthesis of "Benzothiazolo[2,3-c] rsc.orgacs.orggoogle.comtriazole Derivatives," other "Heterocyclic Annulations and Fused Systems," and "Structural Diversity and Combinatorial Synthesis Strategies" did not uncover any published research that utilizes "this compound" as the starting material for these specific applications.

While general methods for the synthesis of benzothiazolo[2,3-c] rsc.orgnih.govorganic-chemistry.orgtriazoles and other fused heterocyclic systems exist, a direct synthetic pathway from "this compound," involving the transformation of its nitrile and nitro functional groups into the desired fused rings, could not be found in the accessed resources. Similarly, no literature was identified that describes the use of "this compound" as a scaffold in combinatorial synthesis for generating structural diversity.

Due to the strict adherence required to the provided outline and the lack of specific information linking "this compound" to the requested chemical transformations, the generation of a scientifically accurate and informative article as per the user's instructions is not feasible at this time. Further research or a broader scope of inquiry may be necessary to explore the chemical reactivity of this particular compound.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2-(Benzylthio)-5-nitrobenzonitrile by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

In a typical ¹H NMR spectrum, the protons of the benzyl (B1604629) group would exhibit distinct signals. The methylene (B1212753) (-CH₂-) protons would likely appear as a singlet, integrating to two protons, in a region characteristic for benzylic protons. The five protons of the phenyl ring of the benzyl group would produce a complex multiplet pattern in the aromatic region of the spectrum. The three protons of the nitro-substituted benzene (B151609) ring would also appear in the aromatic region, with their specific chemical shifts and coupling patterns dictated by the electron-withdrawing effects of the nitro and cyano groups, and the electron-donating nature of the sulfur atom.

The ¹³C NMR spectrum would provide complementary information. The carbon of the nitrile group (-CN) is expected to resonate in a characteristic downfield region. The spectrum would also show distinct signals for the methylene carbon, the carbons of both aromatic rings, with the carbons attached to the nitro and thioether groups showing characteristic shifts due to the electronic effects of these substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂- | Singlet | Characteristic benzylic carbon signal |

| Benzyl Phenyl H | Multiplet | Signals in aromatic region |

| Nitrophenyl H | Multiplets | Signals in aromatic region |

| -CN | - | Characteristic nitrile carbon signal |

| Aromatic C | - | Signals corresponding to both rings |

| C-S | - | Shift influenced by sulfur |

| C-NO₂ | - | Shift influenced by nitro group |

Note: The exact chemical shifts would need to be determined experimentally.

Mass Spectrometry (MS) in Compound Identification and Purity Assessment

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis. The nominal molecular weight of this compound (C₁₄H₁₀N₂O₂S) is approximately 270.31 g/mol .

In a high-resolution mass spectrum (HRMS), the measured mass would be expected to be very close to the calculated exact mass, confirming the molecular formula. The mass spectrum would show a prominent molecular ion peak ([M]⁺) corresponding to the intact molecule. Analysis of the fragmentation pattern can provide further structural confirmation. Common fragmentation pathways would likely involve the cleavage of the benzyl group, leading to a characteristic peak at m/z 91 (the tropylium (B1234903) cation), and potentially the loss of the nitro group or the entire benzylthio substituent.

Table 2: Expected Key Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₄H₁₀N₂O₂S |

| Nominal Molecular Weight | 270 g/mol |

| Calculated Exact Mass | ~270.0463 |

| Key Fragment Ions (m/z) | [M]⁺, 91 (C₇H₇⁺) |

Note: The relative intensities of the fragment ions would depend on the ionization technique and energy used.

Infrared (IR) Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum would display characteristic absorption bands corresponding to the vibrational frequencies of its specific bonds.

The most prominent and diagnostic peaks would include a sharp, strong absorption band for the nitrile (-C≡N) stretching vibration, typically appearing in the range of 2220-2260 cm⁻¹. The presence of the nitro group (-NO₂) would be confirmed by two strong absorptions corresponding to its asymmetric and symmetric stretching vibrations, usually found around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C-H stretching of the methylene group would appear just below 3000 cm⁻¹. Bending vibrations for the aromatic rings would be visible in the fingerprint region (below 1500 cm⁻¹).

Table 3: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Nitrile (-C≡N) | Stretch | 2220 - 2260 |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1370 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H (-CH₂-) | Stretch | < 3000 |

| Aromatic C=C | Stretch | ~1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Investigation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The presence of conjugated aromatic systems and chromophoric groups like the nitro group suggests that the compound will absorb light in the UV-Vis region.

The UV-Vis spectrum is expected to show one or more absorption maxima (λmax). The benzonitrile (B105546) moiety itself has characteristic absorptions, which will be significantly influenced by the presence of the nitro group, a strong chromophore, and the benzylthio group, an auxochrome. The nitro group, in particular, is known to cause a bathochromic (red) shift in the absorption bands of aromatic compounds. The exact position and intensity of these absorptions would be dependent on the solvent used for the analysis.

X-ray Crystallography for Solid-State Structure Determination

For a definitive determination of the three-dimensional structure of this compound in the solid state, X-ray crystallography is the gold standard. This technique would require the growth of a suitable single crystal of the compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 2-(Benzylthio)-5-nitrobenzonitrile. Density Functional Theory (DFT) is a particularly prominent method for investigating the electronic structure and properties of such organic molecules. researchgate.net These calculations are typically performed using specific functionals, like B3LYP, and basis sets (e.g., 6-31G(d) or 6-311G) to solve the Schrödinger equation in an approximate manner, balancing computational cost and accuracy. nih.govnih.gov

The electronic structure dictates the compound's reactivity and spectroscopic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more polarizable and more readily excited.

Another vital tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. The MEP map identifies electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions, offering predictions for how the molecule will interact with other reagents or biological receptors. nih.gov For this compound, the nitro group would be expected to be a strongly electron-withdrawing region, while the sulfur atom and aromatic rings would possess regions of varying electron density.

Theoretical calculations are invaluable for studying reaction mechanisms at a molecular level. By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy pathway from reactants to products. This involves locating and characterizing the geometry and energy of transition states (TS), the high-energy structures that exist fleetingly between reactants and intermediates or products. nih.gov

For instance, DFT calculations have been successfully used to elucidate the molecular mechanism of [3+2] cycloaddition reactions involving benzonitrile (B105546) N-oxides, determining whether the reactions proceed via a concerted or stepwise pathway. researchgate.netresearchgate.net Such analyses provide insights into the regioselectivity and stereoselectivity of reactions by comparing the activation energies of competing pathways. researchgate.net This methodology could be applied to understand the synthesis of this compound or its subsequent reactions.

Quantum chemical calculations can accurately predict various spectroscopic properties. The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov Furthermore, vibrational frequencies corresponding to Fourier-transform infrared (FT-IR) and Raman spectra can be computed. nih.gov These theoretical predictions are crucial for structural confirmation; by comparing the calculated spectra with experimental data, researchers can verify that the synthesized compound has the correct structure.

Molecular Docking Studies on Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. ajgreenchem.com This method is central to drug discovery for predicting the binding affinity and mode of action of potential drug candidates.

Derivatives of 2-(benzylthio)benzonitrile (B2431343) have been investigated for their potential as anticancer agents. nih.govresearchgate.net In these studies, molecular docking is employed to understand how these compounds might interact with specific biological targets within cancer cells. For example, studies on related 5-benzylidenethiazolidine-2,4-dione derivatives have used docking to explore binding interactions with the VEGFR-2 enzyme, a key target in cancer therapy. nih.gov Similarly, docking studies on other benzothiazole (B30560) derivatives identified potential interactions with Human Myosin 9b, which is associated with lung cancer progression. ajgreenchem.com

For derivatives of 2-(benzylthio)benzonitrile, docking would be used to predict interactions within the binding sites of cancer-related proteins, such as kinases or tubulin. The predicted binding energy (often given as a docking score) helps to rank compounds and prioritize them for synthesis and in vitro testing against human cancer cell lines like MCF-7 (breast), HCT-116 (colon), and HeLa (cervical). nih.govnih.govnih.gov

Molecular Dynamics Simulations for Ligand-Receptor Interactions

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the atomic movements of the system over time, providing insights into the stability and flexibility of the ligand-receptor complex. nih.gov

This technique can validate the binding poses predicted by docking and reveal conformational changes in the protein or ligand upon binding. Furthermore, MD simulations can be used to calculate binding free energies using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), which often provide a more accurate estimation of binding affinity than docking scores alone. nih.gov Although specific MD studies on this compound were not found, this would be a logical subsequent step to validate promising docking results for its biologically active derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying key molecular descriptors (physicochemical properties converted into numerical values), QSAR models can predict the activity of new, unsynthesized compounds.

A significant study on a series of novel 2-benzylthio-4-chloro-5-(5-substituted 1,3,4-oxadiazol-2-yl)benzenesulfonamides, which are derivatives of the core 2-(benzylthio) structure, utilized QSAR to understand their anticancer activity. nih.govresearchgate.net The study aimed to determine which structural properties were most influential on the compounds' cytotoxicity against various cancer cell lines. mdpi.comsciforum.net The resulting QSAR models can guide the design of new derivatives with enhanced potency and selectivity. mdpi.com

| QSAR Study on 2-Benzylthio Derivatives | Details | Reference |

| Compound Series | 2-benzylthio-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides | nih.govresearchgate.net |

| Biological Activity | Cytotoxic activity against human cancer cell lines (HCT-116, MCF-7, HeLa) | nih.govsciforum.net |

| Modeling Technique | Multiple Linear Regression (MLR) and other statistical methods | mdpi.com |

| Key Findings | The anticancer activity was found to depend on descriptors related to topology, charge, and ring systems, guiding future drug design. | mdpi.com |

These models are crucial for optimizing lead compounds by predicting how changes in the molecular structure, such as adding or removing certain functional groups, will affect the biological activity.

Cheminformatics and Database Integration

Cheminformatics provides the tools and techniques to manage, analyze, and leverage vast amounts of chemical information. For this compound, cheminformatics approaches are essential for understanding its place in the broader chemical space and for predicting its properties based on existing knowledge.

Chemical databases are invaluable resources for retrieving information about known compounds. While detailed experimental data for this compound is sparse, its presence in chemical vendor databases like those from Thermo Scientific confirms its synthesis and availability. fishersci.fi

Publicly accessible databases such as PubChem and the Cambridge Structural Database (CSD) can be explored for information on structurally similar compounds. For instance, searching for related structures like 2-amino-5-nitrobenzonitrile (B98050) reveals data on its physical properties, spectral information, and links to scientific literature, which can provide context for the potential properties of the benzylthio-substituted analogue. nih.govsigmaaldrich.com Annotation of this compound in these databases, should new research emerge, would be crucial for disseminating knowledge about its properties and potential applications.

The vastness of chemical space, encompassing all possible molecules, presents a significant challenge for drug discovery and materials science. Predictive modeling plays a crucial role in navigating this space to identify novel compounds with desired properties.

Starting from the core structure of this compound, computational methods can be used to explore the surrounding chemical space by systematically modifying its structure. For example, different substituents could be placed on the benzene (B151609) ring or the benzyl (B1604629) group, and the properties of these virtual analogues could be predicted using the QSAR models described earlier. This in-silico screening can prioritize the synthesis of new compounds that are most likely to exhibit the desired biological activity or chemical properties, thereby accelerating the discovery process. Generative models, a more recent advancement, can even propose entirely new structures within a defined chemical space with optimized properties. chemrxiv.org

Biological Activity and Mechanistic Studies of 2 Benzylthio 5 Nitrobenzonitrile Derivatives

Anticancer and Antitumor Activities

The quest for novel and effective anticancer agents has led to the exploration of various synthetic compounds, including derivatives containing the benzylthio scaffold. These compounds have demonstrated potential in combating cancer through multiple mechanisms of action, including enzyme inhibition and direct cytotoxicity to cancer cells.

Inhibition of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a crucial enzyme in cellular metabolism, catalyzing the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). nih.govgoogle.com THF is an essential cofactor for the synthesis of nucleotides and certain amino acids, which are vital for DNA replication and cell proliferation. nih.govnih.gov Consequently, inhibiting DHFR leads to a depletion of THF, disrupting DNA synthesis and causing cell death, making it a well-established target for anticancer therapies. nih.gov

While the 2,4-diaminopyrimidine (B92962) scaffold has historically yielded the most potent DHFR inhibitors, research has expanded to other heterocyclic systems to overcome drug resistance and improve selectivity. google.comnih.gov Nonclassical, lipophilic inhibitors that can passively diffuse into cells are of particular interest. nih.gov Studies on benzimidazole (B57391) and indole (B1671886) derivatives have explored alternative configurations for DHFR inhibition. nih.gov For instance, a series of benzodiazepines were evaluated as DHFR inhibitors, with some compounds showing high efficacy. Although specific studies focusing exclusively on 2-(benzylthio)-5-nitrobenzonitrile derivatives as DHFR inhibitors are not prominent, the broader class of benzyl-substituted heterocyclic compounds continues to be a subject of investigation in the search for novel antifolates.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a key player in cell signaling pathways that regulate cell growth, proliferation, and survival. Its overexpression or mutation is a hallmark of many cancers, making it a prime target for anticancer drugs. A series of 2-(benzylthio)-5-aryloxadiazole derivatives, which are structurally related to benzonitriles, have been designed and evaluated for their EGFR inhibitory activity. nih.gov

In one study, the compound 3e (a 2-(benzylthio)-5-aryloxadiazole derivative) demonstrated the most potent biological activity, with an IC₅₀ value of 1.51 μM against EGFR. nih.gov Molecular docking simulations suggested that this compound fits into the EGFR active site, with an estimated binding free energy of -10.7 kcal/mol, indicating a strong interaction. nih.gov This inhibition of EGFR activity translates to antiproliferative effects, positioning such derivatives as promising leads for further anticancer research. nih.gov

Cytotoxicity against Various Cancer Cell Lines

A primary indicator of a compound's anticancer potential is its ability to kill cancer cells, a property known as cytotoxicity. Derivatives containing the benzylthio moiety have been tested against a variety of human cancer cell lines, showing a range of potencies. The cytotoxic activity is typically measured by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

For example, a series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) derivatives showed significant cytotoxicity. One such compound with a meta-methoxy substituent displayed higher activity against the MDA breast cancer cell line (IC₅₀ = 9 μM) than the established drug imatinib. nih.gov Another benzothiazole (B30560) derivative, PB11, was found to be highly cytotoxic to U87 (glioblastoma) and HeLa (cervix cancer) cells, with IC₅₀ values below 50 nM. nih.gov These findings underscore the potential of benzylthio derivatives as a basis for developing new chemotherapeutic agents.

| Derivative Class | Compound | Cancer Cell Line | IC₅₀ (μM) | Source |

| 2-(Benzylthio)-5-aryloxadiazole | Compound 3e | MCF-7 (Breast) | 1.09 | nih.gov |

| N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl) | m-methoxy derivative | MDA (Breast) | 9 | nih.gov |

| N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl) | m-fluoro derivative | MDA (Breast) | 35 | nih.gov |

| Benzothiazole | PB11 | U87 (Glioblastoma) | <0.05 | nih.gov |

| Benzothiazole | PB11 | HeLa (Cervical) | <0.05 | nih.gov |

| Thiadiazole | Compound 7b | MCF-7 (Breast) | 6.13 |

Structure-Activity Relationship (SAR) Studies for Antitumor Efficacy

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of drug candidates. For benzylthio derivatives, these studies have revealed how modifications to the chemical structure influence their antitumor activity.

Research on N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) derivatives showed that the position of substituents on the phenyl ring significantly impacts cytotoxicity. nih.gov For instance:

Methoxy (B1213986) Group: A methoxy group at the meta-position resulted in high cytotoxic effects. nih.gov

Nitro Group: A nitro group at the meta-position conferred the best anticancer activity against the PC3 prostate cancer cell line. nih.gov

These findings indicate that electronic effects and the specific placement of functional groups on the aromatic rings are critical determinants of the antitumor efficacy of these compounds.

Antimicrobial Activities

In addition to their anticancer potential, benzylthio derivatives have been investigated for their ability to combat microbial infections. The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents with novel mechanisms of action.

Antibacterial Spectrum and Efficacy

Several studies have demonstrated that compounds incorporating the 2-(benzylthio) scaffold possess significant antibacterial properties. Their efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

Derivatives of 2-(benzylthio)pyrimidine and 2-benzylthiomethyl-1H-benzimidazole have shown notable activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. A study on 2-(benzylthio)pyrimidine derivatives revealed that compounds 6h and 6m were particularly active against multidrug-resistant strains of E. coli and S. aureus. The presence of a nitro group at the 3-position of the benzyl (B1604629) ring was found to enhance the biological activity against S. aureus. Similarly, 2-benzylthiomethyl-1H-benzimidazole derivatives bearing a nitro group on the benzyl ring were more potent, with MIC values of 140-180 µg/mL.

| Derivative Class | Compound | Bacterium | MIC (µg/mL) | Source |

| 2-Benzylthiomethyl-1H-benzimidazole | Compound 5e (nitro-substituted) | S. aureus | 180 | |

| 2-Benzylthiomethyl-1H-benzimidazole | Compound 5f (nitro-substituted) | S. aureus | 140 | |

| 2-Benzylthiomethyl-1H-benzimidazole | Compound 5b (methyl-substituted) | E. coli | 140 | |

| 2-Benzylthiomethyl-1H-benzimidazole | Compound 5g (chloro-substituted) | E. coli | 150 | |

| 2-(Benzylthio)pyrimidine | Compound 6c | S. aureus | - | |

| 2-(Benzylthio)pyrimidine | Compound 6d | S. aureus | - | |

| 2-(Benzylthio)pyrimidine | Compound 6h | S. aureus & E. coli | - | |

| 2-(Benzylthio)pyrimidine | Compound 6m | S. aureus & E. coli | - |

Note: Specific MIC values for compounds 6c, 6d, 6h, and 6m were described as 'active' but not quantified in the source material.

Antitubercular Potential

Derivatives containing the thioether and nitro-aromatic moieties, characteristic of this compound, have demonstrated notable potential as antitubercular agents. Research into related heterocyclic compounds has highlighted the importance of these functional groups for activity against Mycobacterium tuberculosis.

For instance, 2-thiopyrimidine derivatives have been identified for their primary activity against M. tuberculosis. scirp.org The presence of a sulfur linkage at the 2-position of a pyrimidine (B1678525) ring is a key structural feature in these active molecules. scirp.org Similarly, studies on 5-nitrothiazole (B1205993) derivatives have yielded compounds with potent in vitro activity against logarithmic-phase cultures of M. tuberculosis. One such derivative, 5-nitro-N-(5-nitrothiazol-2-yl)furan-2-carboxamide, was identified as a particularly active agent with a minimum inhibitory concentration (MIC) of 5.48 µM, while exhibiting low cytotoxicity. nih.gov

Further innovation in this area has led to the development of novel classes of anti-TB agents based on different scaffolds but sharing key features. For example, certain 5-phenyl substituted-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione compounds have shown exceptionally high activity. nih.gov Specifically, the R-isomers of two lead compounds, 5bb and 5jb , displayed significant anti-TB activity against both the H37Rv strain and multidrug-resistant (MDR) strains of M. tuberculosis. nih.gov

Table 1: Antitubercular Activity of Related Derivative Compounds

| Compound | Target Organism | Activity (MIC) | Source |

|---|---|---|---|

| 5-nitro-N-(5-nitrothiazol-2-yl)furan-2-carboxamide | M. tuberculosis (log-phase) | 5.48 µM | nih.gov |

| 5bb (R-isomer) | M. tuberculosis H37Rv | 0.03-0.06 µg/mL | nih.gov |

| 5jb (R-isomer) | M. tuberculosis H37Rv | 0.03-0.06 µg/mL | nih.gov |

| 5bb (R-isomer) | MDR-Mtb | 0.125-0.06 µg/mL | nih.gov |

| 5jb (R-isomer) | MDR-Mtb | 0.125-0.06 µg/mL | nih.gov |

Mechanisms of Antimicrobial Action (e.g., Transcription/Translation Inhibition)

The mechanisms through which this compound derivatives exert their antimicrobial effects are varied. A related nitrobenzene (B124822) compound, 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860), has been shown to inhibit the replication of picornaviruses. nih.gov Mechanistic studies revealed that this compound inhibits the synthesis of viral RNA. nih.gov It appears to act at an early stage of the replication cycle, following the uncoating of the virus but before the majority of viral RNA is synthesized. nih.gov This was demonstrated by its ability to inhibit the uptake of [3H]uridine in virus-infected cells without affecting uninfected cells. nih.gov

In other contexts, such as anticancer activity, related compounds have been found to disrupt key signaling pathways. For example, a substituted 2-amino-naphtho[2,3-b]thiophene-4,9-dione derivative was found to suppress the phosphorylation of Akt at the Ser473 position, a critical step in the PI3K/Akt signaling pathway that promotes cell survival. nih.gov By inhibiting this pathway, the compound induces apoptosis in cancer cells. nih.gov

Antioxidant Activities and Mechanisms

Derivatives related to this compound have shown significant promise as antioxidant agents. The antioxidant capacity is often evaluated using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.

In one study, a series of 2-substituted-5-nitro benzimidazole derivatives were synthesized and all exhibited good antioxidant activity. scispace.com The compounds displayed IC50 values (the concentration required to scavenge 50% of DPPH radicals) ranging from 3.17 to 7.59 µg/ml, which was considerably more potent than the standard butylated hydroxytoluene (BHT) at 18.42 µg/ml. scispace.comresearchgate.net The presence of chloro, bromo, and fluoro substituents on the phenyl ring at the 2-position was found to contribute to the most prominent activity. scispace.com

Another class of compounds, 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives, were evaluated for their ability to neutralize free radicals using the Oxygen Radical Absorbance Capacity (ORAC) assay. nih.gov A representative compound, 3h , displayed excellent antioxidant effects with an ORAC value of 2.27 Trolox equivalents, indicating potent radical scavenging ability. nih.gov These compounds often work by neutralizing free radicals, thereby protecting against oxidative stress-induced damage. nih.gov

Table 2: Antioxidant Activity of Related Derivatives

| Compound Class | Assay | Results | Source |

|---|---|---|---|

| 2-substituted-5-nitro benzimidazoles | DPPH | IC50: 3.17 - 7.59 µg/ml | scispace.comresearchgate.net |

| 3h (benzothiazole derivative) | ORAC | 2.27 Trolox equivalents | nih.gov |

Antiprotozoal Activities (e.g., Antileishmanial)

Nitro-containing heterocyclic compounds have a well-established history as antiprotozoal agents. Derivatives structurally related to this compound have been investigated for their activity against various protozoan parasites, including Leishmania species.

For instance, 3-alkoxy-1-benzyl-5-nitroindazole derivatives have demonstrated significant in vitro activity against the promastigote stage of Leishmania spp., with some compounds also showing activity against the intracellular amastigote stage. researchgate.net The mechanism of action for some nitro-indazole derivatives is believed to involve the generation of reactive oxygen species (ROS), leading to parasite apoptosis. researchgate.net One particular compound, 5a (5-nitro-2-picolyl-indazolin-3-one), showed potent trypanocidal activity with IC50 values of 1.1 µM against epimastigotes and 5.4 µM against trypomastigotes. researchgate.net

Other studies have explored different scaffolds. Thioalkyl derivatives of benzimidazole have shown notable activity comparable to metronidazole (B1676534) against certain bacteria and distinct antiprotozoal activity. nih.gov Thiosemicarbazone derivatives of 5-nitrothiophene-2-carboxaldehyde (B54426) have also been prepared and tested, with some showing significant antiamoebic and antitrichomonal activity. nih.gov

Table 3: Antiprotozoal Activity of Related Nitro-Derivatives

| Compound | Target Organism | Activity (IC50) | Source |

|---|---|---|---|

| 5a (5-nitro-2-picolyl-indazolin-3-one) | T. cruzi (epimastigotes) | 1.1 ± 0.3 µM | researchgate.net |

| 5a (5-nitro-2-picolyl-indazolin-3-one) | T. cruzi (trypomastigotes) | 5.4 ± 1.0 µM | researchgate.net |

Enzyme Inhibition Studies (Beyond DHFR/EGFR)

The inhibitory potential of this compound derivatives extends to a variety of enzymes beyond the commonly studied dihydrofolate reductase (DHFR) and epidermal growth factor receptor (EGFR).

For example, the structurally similar compound 2-Hydroxy-5-nitrobenzonitrile (B1279109) has been shown to inhibit protein tyrosine phosphatases, which are key regulators in cellular signal transduction. In another study, N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides were identified as potent inhibitors of 5-lipoxygenase (LOX), an enzyme involved in the inflammatory pathway. nih.gov

Furthermore, a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives were designed as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's disease. nih.gov The lead compound, 3h , was a potent and selective MAO-B inhibitor with an IC50 value of 0.062 µM, acting through a competitive and reversible mechanism. nih.gov

Table 4: Enzyme Inhibition by Related Derivatives

| Compound/Class | Target Enzyme | Inhibitory Activity (IC50) | Source |

|---|---|---|---|

| 2-Hydroxy-5-nitrobenzonitrile | Protein Tyrosine Phosphatases | Not specified | |

| N-benzyl...triazol...imine oxides | 5-Lipoxygenase (LOX) | 10 µM (for compound 10c ) | nih.gov |

| 3h (benzothiazole derivative) | Monoamine Oxidase B (MAO-B) | 0.062 µM | nih.gov |

Drug Metabolism and Pharmacokinetic (DMPK) Predictions (ADMET)

The evaluation of drug metabolism and pharmacokinetic (DMPK) properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), is critical for the development of new therapeutic agents.

For some of the potent antitubercular pyrido[2,3-d]pyrimidine (B1209978) derivatives, pharmacokinetic parameters have been assessed. nih.gov The lead compounds 5bb and 5jb not only showed good metabolic stability but also demonstrated favorable oral bioavailability in in vivo studies, with F values of 56.7% and 63.8%, respectively. nih.gov

In the context of developing drugs for central nervous system disorders, the ability to cross the blood-brain barrier (BBB) is essential. The multifunctional MAO-B inhibitor 3h was found to have appropriate BBB permeability, a crucial property for its potential use in treating Parkinson's disease. nih.gov

In Vitro and In Vivo Biological Evaluation Methodologies

A variety of methodologies are employed to assess the biological activity of this compound derivatives and related compounds.

In Vitro Methods:

Antimicrobial assays: Minimum Inhibitory Concentration (MIC) is determined using methods like broth microdilution to assess activity against bacteria and fungi. scirp.org For viruses, plaque reduction assays and measurements of cytopathic effect are common. nih.gov

Antioxidant assays: DPPH radical scavenging and ORAC assays are standard procedures to quantify antioxidant capacity. scispace.comnih.gov

Anti-inflammatory assays: The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells is a common in vitro model for inflammation. nih.gov

Enzyme inhibition assays: Specific enzymatic assays are used to determine IC50 values against target enzymes like MAO-B or LOX. nih.govnih.gov

Cytotoxicity assays: The effect on cell viability is typically measured using assays like the MTT assay against various cell lines, including cancer cells and normal cells, to determine selectivity. nih.gov

In Vivo Methods:

Infection models: To evaluate antitubercular activity in a living organism, zebrafish larvae and adult zebrafish infected with Mycobacterium marinum serve as a valuable model. nih.gov

Inflammation models: Acute colitis induced in mice by dextran (B179266) sulfate (B86663) sodium (DSS) is a standard model to assess the in vivo efficacy of anti-inflammatory compounds. nih.gov The effect of the compound is evaluated by monitoring disease activity index, colon length, and histological changes. nih.gov

Pharmacokinetic studies: Animal models, such as rodents, are used to determine key parameters like oral bioavailability (F%), clearance, and half-life following administration of the compound. nih.gov

Future Directions and Emerging Research Avenues

Advanced Synthetic Methodologies for Complex Derivatives

Future synthetic research will likely focus on creating complex derivatives of 2-(Benzylthio)-5-nitrobenzonitrile to build libraries of compounds for screening. Methodologies for the synthesis of related compounds, such as 2-(benzylthio)pyrimidines and 2-thiomethyl-benzimidazoles, often involve the condensation of a thiol with a halogenated aromatic or heterocyclic ring. scirp.orgscirp.org For instance, the synthesis of 2-(benzylthio)pyrimidine derivatives has been achieved by reacting 2-thiopyrimidines with benzyl (B1604629) halides in the presence of a base. scirp.org

Further research could explore one-pot synthesis protocols and the use of novel catalysts to improve efficiency and yield. The synthesis of related 5-nitro benzimidazole (B57391) derivatives has been accomplished by refluxing 4-nitro-1,2-phenylenediamine with various aromatic aldehydes. scholarsresearchlibrary.com These existing methods for analogous structures can serve as a foundational blueprint for the development of advanced synthetic routes to novel derivatives of this compound.

| Parent Compound/Scaffold | Synthetic Method | Potential for this compound Derivatives |

| 2-Thiopyrimidines | Condensation with benzyl halides | Adaptation for substitution on the benzonitrile (B105546) ring or modification of the benzyl group. scirp.org |

| 4-Nitro-1,2-phenylenediamine | Reflux with aromatic aldehydes | Cyclization reactions involving the nitrile group to form heterocyclic derivatives. scholarsresearchlibrary.com |

| 2-Methylbenzimidazole | Reaction with N-bromosuccinimide and subsequent reaction with thiols | Functionalization of the aromatic ring prior to the introduction of the benzylthio group. scirp.org |

Targeted Drug Design and Development based on the this compound Scaffold

The 2-(benzylthio)benzonitrile (B2431343) scaffold is a promising starting point for the rational design of new therapeutic agents. The benzonitrile fragment is present in several FDA-approved drugs, highlighting its pharmacological relevance. nih.gov For instance, crisaborole (B606811) (an anti-dermatitis agent) and alectinib (B1194254) (an anti-cancer drug) both contain a benzonitrile moiety. nih.gov

Derivatives of the benzylthio group attached to heterocyclic rings have shown a range of biological activities. For example, benzyl derivatives of 2,1,3-benzothiadiazine 2,2-dioxides have been identified as inhibitors of phosphodiesterase 7 (PDE7), an enzyme implicated in T-cell-dependent disorders. nih.gov Furthermore, a series of novel 2-benzylthio-4-chloro-5-(5-substituted 1,3,4-oxadiazol-2-yl)benzenesulfonamides have demonstrated anticancer activity against various human cancer cell lines. researchgate.net These findings suggest that the this compound scaffold could be systematically modified to develop targeted therapies for a range of diseases.

| Compound Class | Biological Target/Activity | Relevance to this compound |

| Benzonitrile-containing drugs (e.g., crisaborole, alectinib) | Various (anti-inflammatory, anti-cancer) | Demonstrates the "drug-like" potential of the benzonitrile core. nih.gov |

| Benzyl derivatives of 2,1,3-benzothiadiazine 2,2-dioxides | Phosphodiesterase 7 (PDE7) inhibitors | The benzylthio group can confer inhibitory activity against key enzymes. nih.gov |

| 2-Benzylthio-benzenesulfonamides | Anticancer activity | The benzylthio moiety is a key feature in compounds with cytostatic effects. researchgate.net |

Exploration of Novel Biological Activities

The combination of the nitro group and the benzylthio substituent in this compound suggests the potential for a wide spectrum of biological activities that are yet to be explored. For example, 2-thiopyrimidine derivatives have been reported to possess antimicrobial, antiviral, anti-inflammatory, and antitumor properties. scirp.org

The nitro group, a strong electron-withdrawing group, is a common feature in many biologically active molecules. For instance, 5-nitro benzimidazole derivatives have been investigated for their antioxidant and vasorelaxant properties. scholarsresearchlibrary.comresearchgate.net The presence of the nitro group in the this compound structure could enhance or modulate the biological activities conferred by the benzylthio group. Future research should involve broad-based screening of this compound and its derivatives to uncover novel therapeutic applications.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of drug discovery, and these technologies can be applied to accelerate the development of compounds based on the this compound scaffold. Quantitative Structure-Activity Relationship (QSAR) studies have already been successfully applied to understand the anticancer activity of related 2-benzylthio-benzenesulfonamides. researchgate.net

Molecular docking studies have also been employed to predict the binding of 5-nitro benzimidazole derivatives to their biological targets. scholarsresearchlibrary.com These computational approaches can be used to design and screen virtual libraries of this compound derivatives, prioritizing those with the highest predicted activity and best pharmacological profiles for synthesis and biological testing. This in silico approach can significantly reduce the time and cost associated with drug discovery.

Sustainable and Green Chemistry Approaches in Synthesis

Future research into the synthesis of this compound and its derivatives will undoubtedly be guided by the principles of green chemistry. The development of eco-friendly synthetic routes is crucial to minimize the environmental impact of chemical manufacturing. Research on the synthesis of related compounds has already demonstrated the feasibility of greener approaches. For example, an eco-friendly synthesis of p-nitrobenzonitrile has been developed using a heterogeneously catalyzed gas-phase ammoxidation process. rsc.org

Furthermore, the use of ionic liquids as recyclable catalysts and solvents has been shown to be a green alternative for the synthesis of benzonitrile. researchgate.netrsc.org These sustainable methodologies can be adapted for the synthesis of this compound, reducing the reliance on hazardous reagents and volatile organic solvents.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-(benzylthio)-5-nitrobenzonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, leveraging S-benzyl thiol derivatives (e.g., S-benzylisothiourea hydrochloride) under basic conditions. Key parameters include temperature (80–100°C), solvent polarity (e.g., DMF or ethanol), and stoichiometric ratios. Substituent effects on the benzyl group (electron-donating/withdrawing) may alter reaction rates, as observed in analogous syntheses of 2-(benzylthio)-6-oxo-1,6-dihydropyrimidines . A table of optimized conditions from similar reactions is below:

| Reaction Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF | High polarity enhances nucleophilicity |

| Temperature | 80–100°C | Balances kinetics and decomposition |

| Base | K₂CO₃ or Et₃N | Facilitates deprotonation |

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) identify the benzylthio linkage (δ ~3.8–4.2 ppm for SCH₂) and nitro/cyano groups (distinct deshielding).

- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.